1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

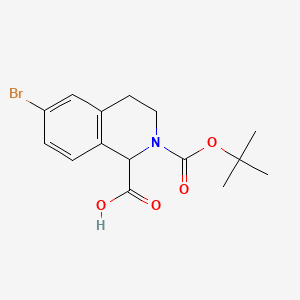

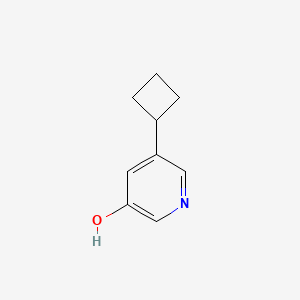

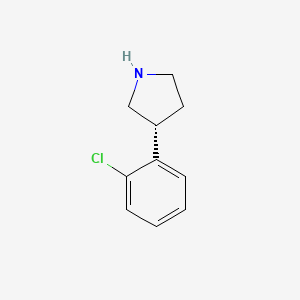

The compound “1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. In this case, the pyrazole ring is substituted at the 1-position with a cyclopropylmethyl group and at the 5-position with an iodine atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a heterocyclic aromatic ring. The cyclopropylmethyl group would add some steric bulk to the molecule, and the iodine atom would contribute to the molecule’s overall polarity .Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The iodine atom could be replaced via nucleophilic substitution reactions, and the pyrazole ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the iodine atom and the cyclopropylmethyl group would influence properties like polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Pyrazoles, including 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, are pivotal in medicinal chemistry, serving as a pharmacophore in various biologically active compounds. They are extensively used as synthons in organic synthesis, offering a broad spectrum of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The synthesis of pyrazole derivatives often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods yield heterocyclic appended pyrazoles under simple conditions or microwave irradiation, facilitating the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Biological and Pharmacological Applications

Pyrazoline derivatives, including those related to 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, demonstrate a wide range of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and activities against various receptors and enzymes. These compounds have been synthesized and patented for their prominent pharmacological effects, which include cannabinoid CB1 receptor antagonism, antiepileptic, antitrypanosomal, antiviral activities, MAO-inhibitory, antinociceptive activity, hypotensive effects, and more. The vast array of pharmacological applications suggests that pyrazoline derivatives are a versatile scaffold for developing novel therapeutic agents, underscoring the importance of ongoing research and exploration in this area (Shaaban, Mayhoub, & Farag, 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)-5-iodopyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2/c8-7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDDOQWIKLEOBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718447 |

Source

|

| Record name | 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole | |

CAS RN |

1345471-39-7 |

Source

|

| Record name | 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B577358.png)

![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)

![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)